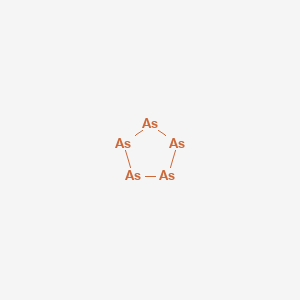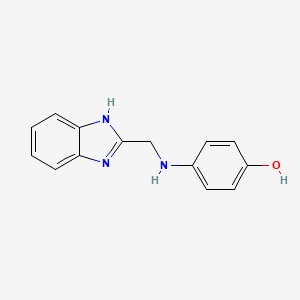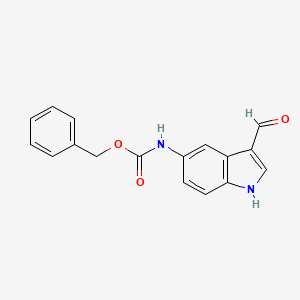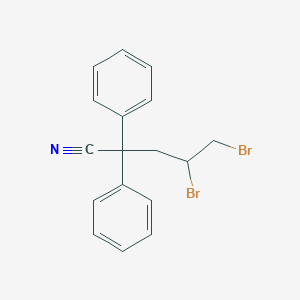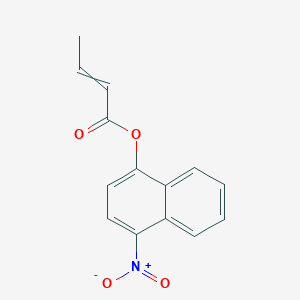
4-Nitronaphthalen-1-yl but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitronaphthalen-1-yl but-2-enoate is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine . This compound features a nitro group attached to the naphthalene ring and a but-2-enoate ester group, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitronaphthalen-1-yl but-2-enoate can be achieved through various methods. One common approach involves the regioselective Rh(III)-catalyzed C–H bond naphthylation and cascade directing group transformation . This method utilizes aryl imidates and oxa bicyclic alkenes to produce diverse naphthalene-substituted aromatic esters. The reaction conditions typically involve the use of a rhodium catalyst and specific solvents to facilitate the transformation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The choice of catalysts, solvents, and reaction conditions can be optimized to achieve high yields and purity. The scalability of the Rh(III)-catalyzed method makes it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitronaphthalen-1-yl but-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can participate in reduction reactions to form different derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include amino-naphthalene derivatives, reduced naphthalene esters, and substituted naphthalene compounds. These products have various applications in different fields.
Applications De Recherche Scientifique
4-Nitronaphthalen-1-yl but-2-enoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Nitronaphthalen-1-yl but-2-enoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and antioxidant activities . The exact molecular targets and pathways may vary depending on the specific application and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-1-naphthaldehyde: Known for its proton transfer and deprotonation properties.
Naphthalen-1-yl-selenyl acetic acid derivatives: Synthesized using naphthylselenols or naphthylselenocyanates and investigated for their biological activities.
Uniqueness
4-Nitronaphthalen-1-yl but-2-enoate is unique due to its combination of a nitro group and a but-2-enoate ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other naphthalene derivatives.
Propriétés
Numéro CAS |
6549-17-3 |
|---|---|
Formule moléculaire |
C14H11NO4 |
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
(4-nitronaphthalen-1-yl) but-2-enoate |
InChI |
InChI=1S/C14H11NO4/c1-2-5-14(16)19-13-9-8-12(15(17)18)10-6-3-4-7-11(10)13/h2-9H,1H3 |
Clé InChI |
OJUTYTOOFATBGI-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(=O)OC1=CC=C(C2=CC=CC=C21)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(NZ)-N-[(2-phenyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B14723067.png)
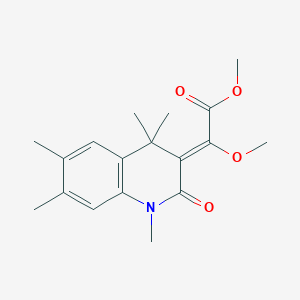


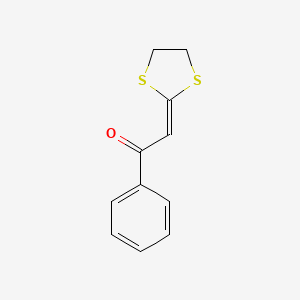
![[4-[4-(Aziridine-1-carbonyl)phenyl]phenyl]-(aziridin-1-yl)methanone](/img/structure/B14723087.png)
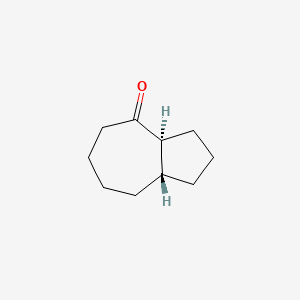
![N-{[4-(4-Methylphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide](/img/structure/B14723097.png)
